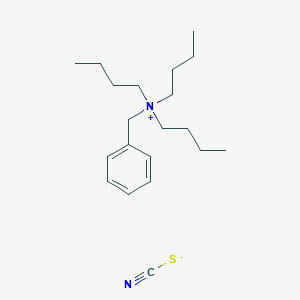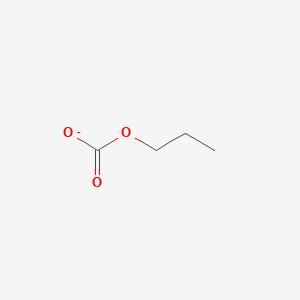![molecular formula C15H14ClNO2 B14618893 Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- CAS No. 58605-27-9](/img/structure/B14618893.png)
Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- is an organic compound with the molecular formula C14H12ClNO2 It is a derivative of benzophenone, characterized by the presence of a chloro group and a hydroxyethylamino group attached to the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-nitroaniline and benzoyl chloride.
Reduction: The nitro group of 5-chloro-2-nitroaniline is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting 5-chloro-2-aminophenyl is then acylated with benzoyl chloride to form 5-chloro-2-benzoylaminophenyl.
Hydroxyethylation: The final step involves the reaction of 5-chloro-2-benzoylaminophenyl with ethylene oxide to introduce the hydroxyethyl group, yielding Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- involves its interaction with various molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The chloro group can participate in halogen bonding, further modulating the compound’s interactions. These interactions can affect cellular processes such as enzyme activity, signal transduction, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone: A parent compound with similar structural features but lacks the chloro and hydroxyethylamino groups.
5-Chloro-2-(methylamino)phenyl]phenylmethanone: Similar structure but with a methylamino group instead of a hydroxyethylamino group.
2-Methylamino-5-chlorobenzophenone: Another derivative with a methylamino group.
Uniqueness
Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- is unique due to the presence of both the chloro and hydroxyethylamino groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
58605-27-9 |
|---|---|
Fórmula molecular |
C15H14ClNO2 |
Peso molecular |
275.73 g/mol |
Nombre IUPAC |
[5-chloro-2-(2-hydroxyethylamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C15H14ClNO2/c16-12-6-7-14(17-8-9-18)13(10-12)15(19)11-4-2-1-3-5-11/h1-7,10,17-18H,8-9H2 |
Clave InChI |
KLYOVNUKGJZKBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



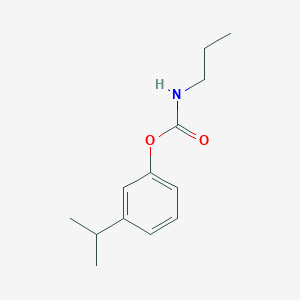
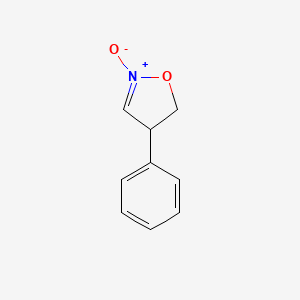
![1,1'-[(Dinitromethylene)disulfanediyl]dibenzene](/img/structure/B14618835.png)

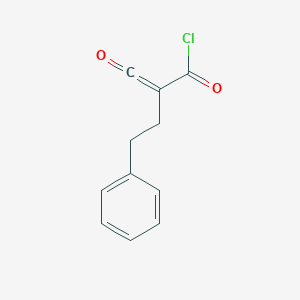
![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)
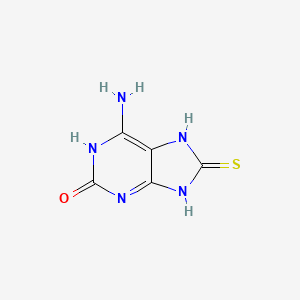
![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)


